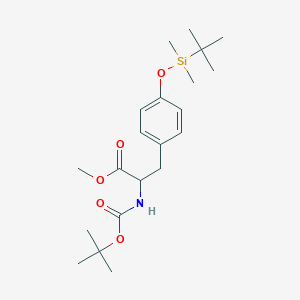

Boc-DL-Tyr(TBDMS)-OMe

Description

Properties

IUPAC Name |

methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHRKYVWXIBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Protection

The synthesis typically begins with DL-tyrosine or its derivatives. The phenolic hydroxyl group of tyrosine is selectively protected by the introduction of the tert-butyldimethylsilyl (TBDMS) group. This is achieved by reacting tyrosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to afford the TBDMS-protected tyrosine derivative.

- Reagents: TBDMS-Cl, imidazole (base)

- Solvent: Dichloromethane or dimethylformamide (DMF)

- Temperature: Room temperature

- Reaction time: Several hours (typically 2-6 hours)

This step yields DL-Tyr(TBDMS)-OH with high regioselectivity and yield, as confirmed by chromatographic and spectroscopic analyses.

Amino Group Protection with Boc

Following phenol protection, the amino group of tyrosine is protected using the tert-butoxycarbonyl (Boc) group. This is commonly done by treating the TBDMS-protected tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Reagents: Boc2O, triethylamine

- Solvent: Dichloromethane or aqueous-organic mixtures

- Temperature: 0°C to room temperature

- Reaction time: 1-4 hours

This reaction produces Boc-DL-Tyr(TBDMS)-OH, where the amino group is Boc-protected, maintaining the TBDMS protection on the phenol.

Esterification of the Carboxyl Group

The final step involves methyl esterification of the carboxyl group to yield Boc-DL-Tyr(TBDMS)-OMe. This is typically achieved by treating Boc-DL-Tyr(TBDMS)-OH with methanol in the presence of an acid catalyst such as hydrochloric acid (HCl) gas or sulfuric acid, or by using diazomethane for mild esterification.

- Reagents: Methanol, acid catalyst (e.g., HCl)

- Temperature: 0°C to room temperature

- Reaction time: Several hours (2-12 hours depending on method)

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) with methanol can be used to promote esterification under milder conditions.

Purification and Characterization

The crude product is purified by column chromatography, typically using silica gel with eluents such as ethyl acetate/hexane mixtures. The purified this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of Boc, TBDMS, and methyl ester groups.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with this compound.

- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups.

Research Outcomes and Data Analysis

Yield and Purity

- The TBDMS protection of the phenol typically proceeds with yields ranging from 80% to 95%, depending on reaction conditions and purification methods.

- Boc protection of the amino group is generally quantitative or near-quantitative (>90% yield) under optimized conditions.

- Methyl esterification yields vary but often exceed 85% with proper acid catalysis or coupling reagents.

Stability and Selectivity

- The TBDMS group provides steric hindrance that prevents undesired π-π interactions in subsequent reactions and stabilizes the phenol during peptide coupling.

- Boc protection is stable under neutral and basic conditions but can be selectively removed under acidic conditions, allowing orthogonal deprotection strategies.

- The methyl ester protects the carboxyl group during peptide bond formation and can be hydrolyzed under basic or acidic conditions as needed.

Representative Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol protection (TBDMS) | TBDMS-Cl, imidazole, DCM, RT, 4 h | 85-95 | High regioselectivity, mild conditions |

| Amino protection (Boc) | Boc2O, triethylamine, DCM, 0–25°C, 2 h | >90 | Quantitative, orthogonal protecting group |

| Methyl esterification | MeOH, HCl catalyst, 0–25°C, 6 h | 85-90 | Efficient esterification, mild acid catalysis |

Summary of Preparation Strategy

The preparation of this compound is a multi-step synthetic process involving:

- Selective silylation of the phenolic hydroxyl group with tert-butyldimethylsilyl chloride.

- Protection of the amino group by tert-butoxycarbonyl (Boc) group.

- Methyl esterification of the carboxyl group to form the methyl ester.

This sequence ensures orthogonal protection of functional groups, facilitating further synthetic manipulations such as peptide coupling or organogel formation. The methods are supported by extensive literature and experimental data confirming high yields, selectivity, and functional group stability.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Tyr(TBDMS)-OMe undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc and TBDMS protecting groups can be selectively removed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "Boc-DL-Tyr(TBDMS)-OMe" and their applications:

L-Tyr(tBu)-OH and L-Tyr(TBDMS)-OH

L-Tyr(tBu)-OH is a low molecular weight organogelator with a molecular weight of only 237 amu, demonstrating gelation ability in a range of organic solvents at concentrations down to 0.1 wt/v% . The gelation process is triggered by forces similar to those at play in the formation of reverse micelles, where the hydrophobic character of the solvent enhances the tendency of the polar part of L-Tyr(tBu)-OH to self-assemble . L-Tyr(TBDMS)-OH is sensitive to the presence of fluoride, which can trigger the cleavage of the Si-O bond to form L-Tyr-OH .

Gelation Properties and Applications as Chemosensors

L-Tyr(TBDMS)-OH can form gels in THF and 2-ethylhexanol, with a minimum concentration of 1 wt/v% in both solvents . When sodium fluoride is added to L-Tyr(TBDMS)-OH gels in 2-ethylhexanol at concentrations of 0.2, 0.3, and 0.5 ppm, it results in a complete gel to solution transition within 44 h, 18 h, and 1 h, respectively . Fluoride ions cleave the TBDMS moiety to yield L-Tyr-OH, which does not show gelation properties in 2-ethylhexanol, explaining the gel to solution transition . L-Tyr(TBDMS)-OH is suggested as a potentially promising gelator for the detection of fluoride ions .

Morphiceptin Peptidomimetics

A new peptidomimetic of morphiceptin was synthesized by replacing amino acid 3b . The formation of dipeptide 18a was confirmed by ESI-HRMS spectrum, which displays an intense parent ion at m/z 725.3431, corresponding to the [M + H]+ (calculated for C42H49N2O9[M + H]+: 725.3432) . The 13C NMR spectrum shows a signal at 157.6 ppm corresponding to the carbonyl of the carbamate protecting group and two signals at 171.1 and 172.4 ppm corresponding to the carbonyl groups of both the ester and amide moieties . Tetrapeptide 19 was formed in 47% yield and confirmed by the ESI-HRMS spectrum, which displays an intense parent ion at m/z 1083.5493 corresponding to the [M + H]+ (calculated for C61H75N4O12Si [M + H]+ .

Docking Studies

Docking studies were performed using cispentacin peptidomimetic 1, cispentacin peptidomimetic 4, and the newly developed polyhydroxylated cispentacin (Pcp) peptidomimetic 5a into the μ-opioid receptor (MOR) . Peptidomimetics 4 and 5a bind to MOR in a manner similar to morphiceptin, retaining the principal interactions for the binding of morphiceptin: the hydrogen bond between the α-amino cationic group of the tyrosine residue with Asp147, and the hydrogen bond of the tyrosine hydroxyl group with Ser329 .

Apratoxin A Synthesis

An in vivo study on synthetic apratoxin A revealed that it has potent antitumor activity, but with significant toxicity . The oxazoline analogue of apratoxin A (16) was successfully synthesized .

Other Applications

N-Boc protecting groups are generally stable against heat, bases, and oxidation, but can be easily removed by treatment with strong acids .

Mechanism of Action

The mechanism of action of Boc-DL-Tyr(TBDMS)-OMe involves its role as a protected amino acid derivative. The Boc and TBDMS groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites. Upon removal of these protecting groups, the compound can participate in various biochemical and chemical processes, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Stability and Hydrolytic Resistance

TBDMS vs. TMS Derivatives

- Thermal Stability : TBDMS derivatives exhibit superior thermal stability compared to TMS derivatives, making them ideal for gas chromatography (GC) applications .

- Hydrolysis Resistance : TBDMS groups are less prone to hydrolysis under acidic or aqueous conditions, whereas TMS derivatives degrade rapidly .

Example :

Reactivity and Deprotection

TBDMS vs. tert-Butyl (tBu) and Methyl (OMe) Groups

- Deprotection Methods :

- TBDMS : Removed selectively using fluoride ions (e.g., TBAF in THF/AcOH) without affecting acid-sensitive groups like esters or allyl moieties .

- Boc : Cleaved with trifluoroacetic acid (TFA), distinct from TBDMS deprotection .

- OMe : Requires hydrolysis under basic conditions, which may destabilize other functional groups.

Case Study :

In glycoside synthesis, TBDMS protection enabled selective 6-OH modification, whereas attempts using TsCl for sulfonylation failed due to poor reactivity .

Physical Properties and Functional Behavior

Steric Effects and Molecular Interactions

- Gelation Behavior: L-Tyr(TBDMS)-OH forms elastic organogels due to the TBDMS group’s steric hindrance, which prevents π-π stacking. In contrast, L-Tyr(OMe)-OH precipitates in THF due to insufficient bulkiness . this compound is expected to exhibit similar steric effects, though its racemic nature (DL-form) may alter self-assembly dynamics compared to enantiopure analogs.

Thermodynamic Data :

*Estimated based on substituent contributions.

†Exact value depends on stereochemistry and synthesis route.

Analytical Performance

- Chromatography: TBDMS derivatives yield sharper peaks and higher signal-to-noise ratios in GC-MS due to reduced polarity and fragmentation .

- Reproducibility: Amino acids with TBDMS groups show <5% variability in retention times, outperforming TMS derivatives .

Key Research Findings

- Oxidation Sensitivity : In carbohydrate chemistry, TBDMS-protected hydroxyls undergo unexpected oxidation to carboxylic acids under harsh conditions (e.g., Jones reagent), limiting their use in redox-active environments .

- Synthetic Flexibility : TBDMS’s orthogonality to Boc and OMe groups enables multi-step syntheses, such as in aryl C-glycosides targeting enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.